molecular formula C8H9NO3 B125376 Methyl 5-amino-2-hydroxybenzoate CAS No. 42753-75-3

Methyl 5-amino-2-hydroxybenzoate

Cat. No. B125376
Key on ui cas rn: 42753-75-3
M. Wt: 167.16 g/mol
InChI Key: MXUHMQZOATZRIK-UHFFFAOYSA-N
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Patent
US07189878B2

Procedure details

To a solution of 5-aminosalicylic acid (3.00 g, 19.6 mmole) in methanol (80 ml) was added c-H2SO4 (8 ml) at 0° C. After the reaction mixture was refluxed for 6 hr, the solvent was removed in vacuo. The resulting residue was partitioned with ethyl acetate and water. The organic layer was washed with water (40 ml×3) and then dried over anhydrous MgSO4. After evaporation of the solvent, the residue was recrystallized from ethyl acetate/hexane to give 2.50 g (76% yield) of methyl 5-amino-2-hydroxybenzoate as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.[CH3:12]O>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:12])=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC=C(C(C(=O)O)=C1)O
Name
c-H2SO4
Quantity
8 mL
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was refluxed for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water (40 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)OC)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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